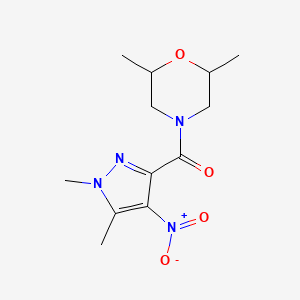![molecular formula C13H16BrClN6O B10902150 N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethylidene]-4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10902150.png)
N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethylidene]-4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of bromine, chlorine, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination and Chlorination: The pyrazole ring is then brominated and chlorinated using bromine and chlorine reagents, respectively, under controlled conditions to ensure selective halogenation.
Ethylation: The halogenated pyrazole is ethylated using ethyl iodide in the presence of a strong base such as potassium carbonate.
Condensation Reaction: The final step involves the condensation of the ethylated pyrazole with a suitable aldehyde or ketone to form the desired carbohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’~3~-[(Z)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- N’~3~-[(Z)-1-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16BrClN6O |
|---|---|
Molecular Weight |
387.66 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromo-2-ethylpyrazol-3-yl)ethylideneamino]-4-chloro-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16BrClN6O/c1-4-20-7-10(15)11(19-20)13(22)18-17-8(3)12-9(14)6-16-21(12)5-2/h6-7H,4-5H2,1-3H3,(H,18,22)/b17-8- |
InChI Key |
JTMXRDPVYVTOIG-IUXPMGMMSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N/N=C(/C)\C2=C(C=NN2CC)Br)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NN=C(C)C2=C(C=NN2CC)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide](/img/structure/B10902068.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10902069.png)
![[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B10902070.png)

![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10902088.png)
![13-(difluoromethyl)-4-[5-[(2,4-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10902090.png)

![4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10902099.png)
![1-[(4-chlorophenoxy)methyl]-N-(2-chloropyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10902103.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea](/img/structure/B10902121.png)

![1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-chlorobenzyl)-3-ethylthiourea](/img/structure/B10902144.png)

